4,6-Dichloro-3-methylpyridazine
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Overview
Description
4,6-Dichloro-3-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 3 on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-3-methylpyridazine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloroaniline with formaldehyde under basic conditions to form N-formyl-2,5-dichloroaniline. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-3-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or palladium on carbon (Pd/C) can be used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Reactions: The major products are typically substituted pyridazine derivatives, where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dichloro-3-methylpyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dichloro-3-methylpyridazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes and receptors, potentially inhibiting or modulating their functions . Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
4,6-Dichloro-3-methylpyridazine can be compared with other pyridazine derivatives, such as:
3,6-Dichloro-4-methylpyridazine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4,6-Dichloro-2-methylpyrimidine: A pyrimidine derivative with similar substitution patterns but different ring structure, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4,6-dichloro-3-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)2-5(7)9-8-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLRTVHQASOVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729739 |
Source
|
Record name | 4,6-Dichloro-3-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68240-43-7 |
Source
|
Record name | 4,6-Dichloro-3-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-3-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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